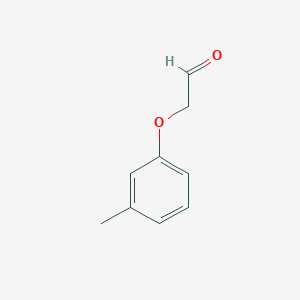
1-Boc-3-pyrrolidineacetic acid
説明
Synthesis Analysis
The synthesis of 1-Boc-3-pyrrolidineacetic acid and related compounds involves several strategies. One approach includes the acylation of pyrrolidine-2,4-diones with acid chlorides in the presence of Lewis acids, leading to 3-acyltetramic acids (Jones et al., 1990). Another method involves the oxidative cyclization of N-(2-alken-1-yl)amides mediated by Mn(III) to produce diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are precursors to both (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi et al., 1996).
Molecular Structure Analysis
The molecular structure of 1-Boc-3-pyrrolidineacetic acid and its derivatives has been characterized using various spectroscopic methods. Studies on similar compounds, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, have utilized IR, NMR, MS, and X-ray diffraction to detail their structural aspects, confirming the presence of specific functional groups and the overall molecular framework (Ma et al., 2023).
科学的研究の応用
Asymmetric Deprotonation Studies
1-Boc-3-pyrrolidineacetic acid has been utilized in studies investigating the asymmetric deprotonation of N-Boc-protected piperidine and pyrrolidine derivatives. These studies are significant for understanding the mechanisms and selectivity involved in the deprotonation process, which is a fundamental reaction in organic synthesis. For instance, the asymmetric deprotonation of N-Boc-piperidine by sec-alkyllithium and (-)-sparteine was explored, revealing moderate selectivity for the removal of specific protons. This research provides insights into the enantioselective formation of products in organic synthesis (Bailey et al., 2002).
Intermediate in Pharmaceutical Synthesis
1-Boc-3-pyrrolidineacetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are used in multiple steps of synthetic routes to produce complex molecules. For example, it was employed in the synthesis of 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine, an intermediate of derifenacin hydrobromide. This illustrates its importance in the construction of molecules with potential therapeutic applications (Youlin, 2011).
Catalysis and Polymerization Studies
The compound is also used in studies related to catalysis and polymerization. For example, research involving boric acid as a metal-free biocatalyst for ring-opening polymerization of cyclic esters mentioned derivatives of pyrrolidineacetic acid. These studies contribute to the development of new polymerization techniques and materials, which can have various industrial applications (Ren et al., 2015).
Construction of Heterocycles
1-Boc-3-pyrrolidineacetic acid is involved in the synthesis of heterocycles, an essential class of compounds in medicinal chemistry. These heterocycles have applications in developing pharmaceuticals and understanding biological processes. The construction of novel heterocycles and tryptamines, using N-Boc anilines, was described, showcasing the versatility of pyrrolidineacetic acid derivatives in synthesizing complex molecular structures (Nicolaou et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXQIJIXQSFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402156 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-pyrrolidineacetic acid | |
CAS RN |
175526-97-3 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-pyrrolidine-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

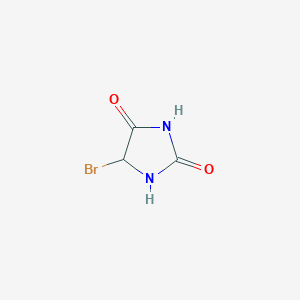
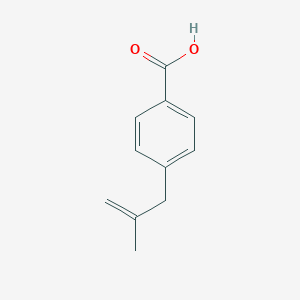


![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
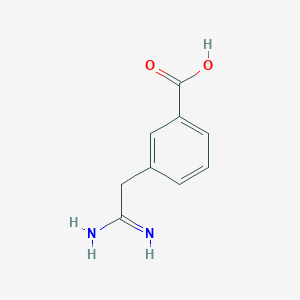
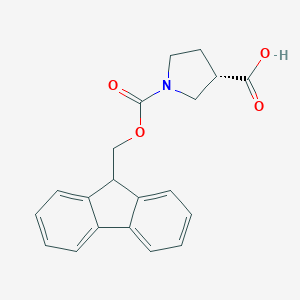
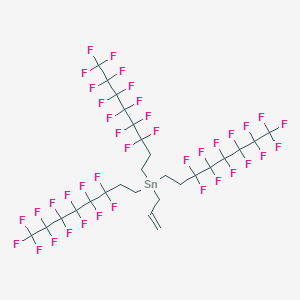
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
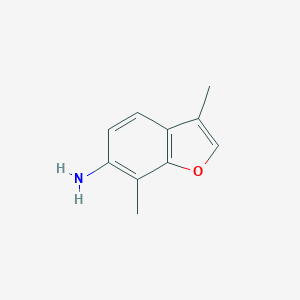
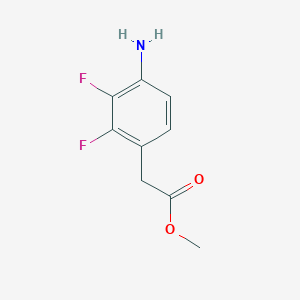
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
